Cas no 2559761-14-5 (7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one)

7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one structure
2559761-14-5 structure
商品名:7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one
CAS番号:2559761-14-5
MF:C32H32F2N8O2
メガワット:598.645692825317
CID:5078510
PubChem ID:155332312

7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one 化学的及び物理的性質

名前と識別子

    • P491NE9G6Z
    • Garsorasib
    • Garsorasib [INN]
    • 4-((2S,5R)-4-Acryloyl-2,5-dimethylpiperazin-1-yl)-7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-6-fluoropyrido(2,3-d)pyrimidin-2(1H)-one
    • Pyrido(2,3-d)pyrimidin-2(1H)-one, 7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropyl-5-pyrimidinyl)-4-((2S,5R)-2,5-dimethyl-4-(1-oxo-2-propen-1-yl)-1-piperazinyl)-6-fluoro-
    • 7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoy
    • MS-30601
    • CHEMBL5095066
    • UNII-P491NE9G6Z
    • GLXC-26938
    • EX-A5695
    • DA-63706
    • 7-(2-Amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one
    • D 1553
    • 2559761-14-5
    • D-1553
    • CS-0376098
    • Garsorasib [WHO-DD]
    • HY-145571
    • KRAS G12C Inhibitor D-1553
    • AKOS040757847
    • SCHEMBL22704797
    • G86338
    • 7-(2-amino-6-fluorophenyl)-1-(4,6-dicyclopropylpyrimidin-5-yl)-4-[(2S,5R)-2,5-dimethyl-4-prop-2-enoylpiperazin-1-yl]-6-fluoropyrido[2,3-d]pyrimidin-2-one
    • インチ: 1S/C32H32F2N8O2/c1-4-24(43)40-13-17(3)41(14-16(40)2)30-20-12-22(34)28(25-21(33)6-5-7-23(25)35)38-31(20)42(32(44)39-30)29-26(18-8-9-18)36-15-37-27(29)19-10-11-19/h4-7,12,15-19H,1,8-11,13-14,35H2,2-3H3/t16-,17+/m1/s1
    • InChIKey: DKFRWZJCNPETGI-SJORKVTESA-N
    • ほほえんだ: FC1C(C2C(=CC=CC=2N)F)=NC2=C(C=1)C(=NC(N2C1=C(C2CC2)N=CN=C1C1CC1)=O)N1C[C@@H](C)N(C(C=C)=O)C[C@@H]1C

計算された属性

  • せいみつぶんしりょう: 598.26162862g/mol
  • どういたいしつりょう: 598.26162862g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 44
  • 回転可能化学結合数: 6
  • 複雑さ: 1150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 121

おすすめ記事